2-(4-{[(3-methoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol
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Overview
Description
2-(4-{[(3-methoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol is a complex organic compound that features a pyrazole ring substituted with a 3-methoxyphenylmethylamino group and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(3-methoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol typically involves multiple stepsThe reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(3-methoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group or the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
2-(4-{[(3-methoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 2-(4-{[(3-methoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol
- 2-(3-methyl-1H-pyrazol-1-yl)-1-phenylethanol
- 3-((1H-pyrazol-1-yl)methyl)pyrrolidin-3-ol
- 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid .
Uniqueness
2-(4-{[(3-methoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol is unique due to the presence of the 3-methoxyphenylmethylamino group, which imparts specific chemical and biological properties. This substitution can enhance the compound’s bioactivity and selectivity compared to other similar compounds .
Properties
Molecular Formula |
C13H17N3O2 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
2-[4-[(3-methoxyphenyl)methylamino]pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C13H17N3O2/c1-18-13-4-2-3-11(7-13)8-14-12-9-15-16(10-12)5-6-17/h2-4,7,9-10,14,17H,5-6,8H2,1H3 |
InChI Key |
BMYAIFGLHXWHML-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CNC2=CN(N=C2)CCO |
Origin of Product |
United States |
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